molecular formula C6H7Cl3N2 B1446471 (5,6-Dichloropyridin-3-yl)methanamine hydrochloride CAS No. 1428532-85-7

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride

Cat. No. B1446471
M. Wt: 213.5 g/mol
InChI Key: AMIKXMITDFVLGU-UHFFFAOYSA-N
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Description

“(5,6-Dichloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1428532-85-7. It has a molecular weight of 213.49 and its molecular formula is C6H7Cl3N2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(5,6-Dichloropyridin-3-yl)methanamine hydrochloride” is 1S/C6H6Cl2N2.ClH/c7-5-1-4 (2-9)3-10-6 (5)8;/h1,3H,2,9H2;1H .


Physical And Chemical Properties Analysis

“(5,6-Dichloropyridin-3-yl)methanamine hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride: is a valuable building block in organic synthesis. Its structure allows for the introduction of the dichloropyridine moiety into larger molecules, which can be particularly useful in the synthesis of complex organic compounds. This compound can act as an intermediate in the synthesis of various heterocyclic compounds due to the reactivity of the chloro groups and the pyridine nitrogen .

Medicinal Chemistry

In medicinal chemistry, (5,6-Dichloropyridin-3-yl)methanamine hydrochloride serves as a precursor for the development of drug candidates. The dichloropyridine ring can be incorporated into pharmaceuticals that target a range of diseases. Its amine group offers a site for further functionalization, enabling the creation of derivatives with potential biological activity .

Material Science

This compound’s robustness under various conditions makes it suitable for material science applications. It can be used in the development of novel materials with specific electronic or photonic properties. The dichloropyridine core could be part of the structure of advanced polymers or coatings that require stability and durability .

Catalysis

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride: can be utilized in catalysis research. It may serve as a ligand for transition metal catalysts used in various chemical reactions. The electron-rich nature of the pyridine ring and its ability to bind to metals can enhance the efficiency of catalytic processes .

Agrochemical Research

The dichloropyridine moiety is a common feature in many agrochemicals. As such, (5,6-Dichloropyridin-3-yl)methanamine hydrochloride could be used in the synthesis of new pesticides or herbicides. Its chemical structure allows for interaction with biological targets in pests, potentially leading to the development of new agrochemical agents .

Bioconjugation

In bioconjugation, this compound can be used to link biomolecules with other entities, such as fluorescent tags or drugs. The reactive amine group can form stable amide bonds with carboxylic acids or other reactive groups on biomolecules, facilitating the creation of targeted drug delivery systems or diagnostic tools .

Heme Biosynthesis Research

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride: may find applications in the study of heme biosynthesis. Its structure could be modified to mimic intermediates or inhibitors in the heme biosynthetic pathway, providing insights into the mechanism of this essential biological process .

Environmental Chemistry

Finally, this compound could be investigated for its role in environmental chemistry. Its stability and reactivity with various environmental contaminants could make it a candidate for use in remediation processes or as a model compound in studies of pollutant behavior .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. The hazard statements associated with it are H301-H311-H331 . The precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

(5,6-dichloropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(2-9)3-10-6(5)8;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIKXMITDFVLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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